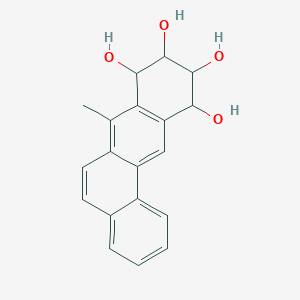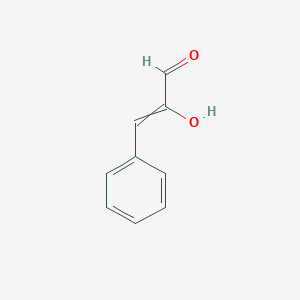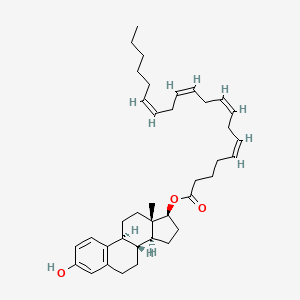
Estradiol-17-arachidonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estradiol-17-arachidonate is a compound formed by the esterification of estradiol, a primary female sex hormone, with arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound combines the properties of both estradiol and arachidonic acid, making it a subject of interest in various scientific fields, including endocrinology, neurobiology, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
Estradiol-17-arachidonate can be synthesized through the esterification of estradiol with arachidonic acid. The reaction typically involves the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or an enzyme (e.g., lipase), to facilitate the ester bond formation. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using bioreactors. These reactors provide a controlled environment for the reaction, allowing for the efficient production of the compound. The use of immobilized enzymes as catalysts can enhance the reaction efficiency and product yield.
化学反応の分析
Types of Reactions
Estradiol-17-arachidonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester bond back to the parent alcohol (estradiol) and acid (arachidonic acid).
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and arachidonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Estradiol and arachidonic acid.
Substitution: Estradiol and arachidonic acid.
科学的研究の応用
Estradiol-17-arachidonate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways involving estrogen and fatty acids.
Medicine: Explored for its potential neuroprotective effects and its role in modulating inflammatory responses.
Industry: Utilized in the development of hormone replacement therapies and anti-inflammatory drugs.
作用機序
Estradiol-17-arachidonate exerts its effects through multiple molecular targets and pathways:
Estrogen Receptors: Binds to estrogen receptors (ERα and ERβ) to regulate gene transcription and cellular responses.
Arachidonic Acid Pathway: Modulates the release of arachidonic acid, which is a precursor for the synthesis of prostaglandins and other eicosanoids involved in inflammation and immune responses.
Neuroprotective Pathways: Activates signaling pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell survival and neuroprotection.
類似化合物との比較
Estradiol-17-arachidonate can be compared with other similar compounds, such as:
Estradiol-17-acetate: Another ester of estradiol, but with acetic acid instead of arachidonic acid. It has different pharmacokinetic properties and applications.
Estradiol-17-palmitate: An ester of estradiol with palmitic acid, used in hormone replacement therapy.
Estradiol-17-benzoate: An ester of estradiol with benzoic acid, commonly used in veterinary medicine.
This compound is unique due to its combination of estrogenic and fatty acid properties, making it a versatile compound for research and therapeutic applications.
特性
CAS番号 |
82204-96-4 |
|---|---|
分子式 |
C38H54O3 |
分子量 |
558.8 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C38H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(40)41-36-26-25-35-34-23-21-30-29-31(39)22-24-32(30)33(34)27-28-38(35,36)2/h7-8,10-11,13-14,16-17,22,24,29,33-36,39H,3-6,9,12,15,18-21,23,25-28H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/t33-,34-,35+,36+,38+/m1/s1 |
InChIキー |
IZRJSEABAODKDO-QUQSKHMMSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


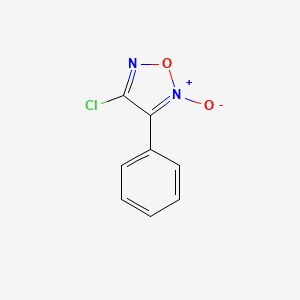
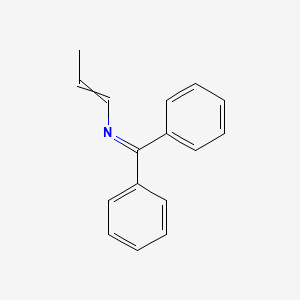
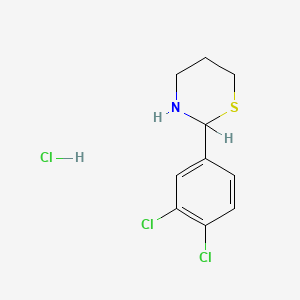
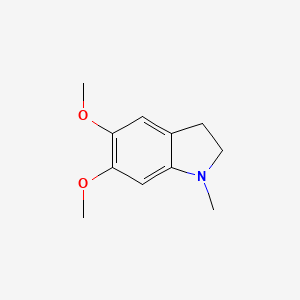
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
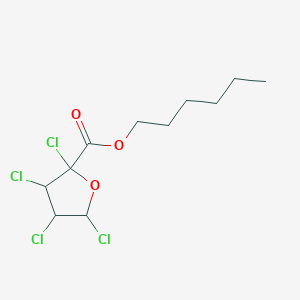
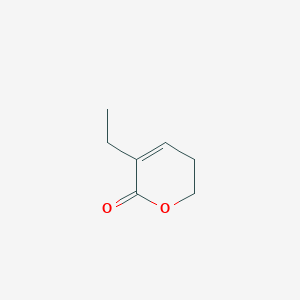
![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
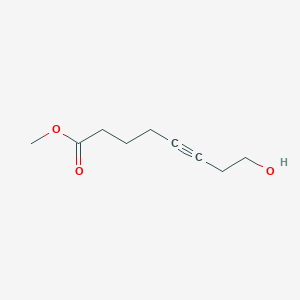
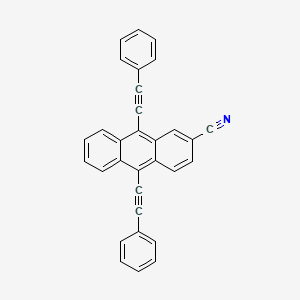
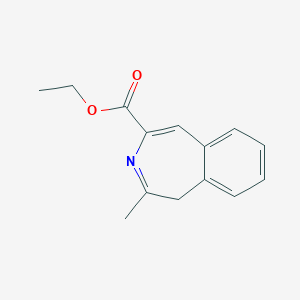
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
